
5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name following IUPAC nomenclature rules. It contains a benzamide group, a pyrimidin-2-yl group, and a cyclopropyl group, among others . The exact 3D structure would require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study focused on the synthesis of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents showcases the potential biomedical applications of complex molecules. These compounds were synthesized via condensation and evaluated for cytotoxic and 5-lipoxygenase inhibition activities, indicating the importance of structural variation in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity
Research on the synthesis and evaluation of 5–bromo–2-chloropyrimidin-4-amine derivatives for their in vitro antibacterial and antifungal activities highlights the relevance of these molecules in developing new antimicrobial agents. This study demonstrates the potential utility of such compounds in addressing pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Antifungal Activity
Another study synthesized novel pyrimidine derivatives containing an amide moiety and assessed their antifungal activities against various pathogens. Compounds with specific substitutions showed significant inhibitory activity, suggesting the critical role of structural features in antifungal efficacy (Wu et al., 2021).
Spectroscopic Characterization and Antipathogenic Activity
The synthesis and spectroscopic characterization of new thiourea derivatives, along with their tested interaction with bacterial cells, underline the potential of such molecules as anti-pathogenic agents. The study connects structural elements with antibacterial and antibiofilm properties, showcasing the application of these compounds in fighting bacterial infections (Limban et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClF3N3O/c18-10-3-4-12(19)11(7-10)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUGPXAJPZIVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

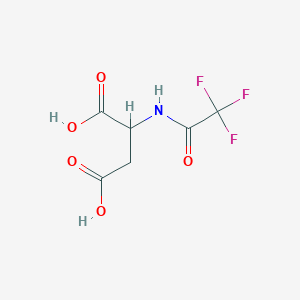



![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)

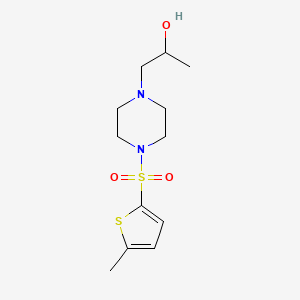
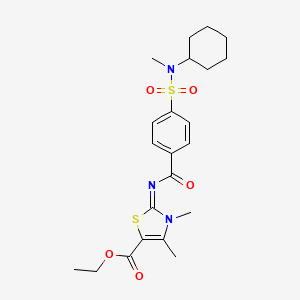
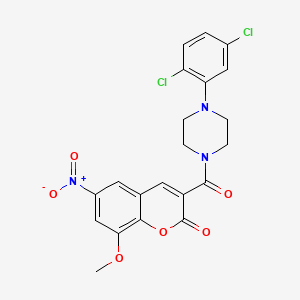
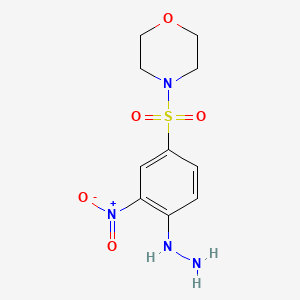

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
